methyl 1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-[(2-methylphenoxy)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-10-5-3-4-6-12(10)18-9-15-8-7-11(14-15)13(16)17-2/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCLPSZXSNEFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCN2C=CC(=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187015 | |
| Record name | Methyl 1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001500-61-3 | |
| Record name | Methyl 1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves the reaction of 2-methylphenol with an appropriate pyrazole derivative. One common method is the nucleophilic substitution reaction where 2-methylphenol reacts with a halomethyl pyrazole carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the process. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₄N₂O₃
- Molecular Weight : 246.26 g/mol
- Structure : Contains a pyrazole ring, a carboxylate ester, and a 2-methylphenoxy group.
Chemistry
Methyl 1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical reactions, including:
- Nucleophilic Substitution : The phenoxy group can participate in substitution reactions to form more complex molecules.
- Ester Hydrolysis : The carboxylate moiety can be hydrolyzed to yield carboxylic acids.
| Reaction Type | Description | Key Products |
|---|---|---|
| Nucleophilic Substitution | Reaction with nucleophiles (amines, thiols) | Substituted pyrazole derivatives |
| Ester Hydrolysis | Hydrolysis of the ester group | Carboxylic acids |
Biology
Research indicates potential biological activities of this compound:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazoles exhibit significant antimicrobial properties. For example, compounds with similar structures have been tested against various pathogens and demonstrated efficacy in inhibiting growth.
- Anticancer Properties : The compound is being investigated for its potential as an anticancer agent due to its ability to interfere with cellular pathways involved in tumor growth.
Medicine
This compound is explored as a potential drug candidate:
- Drug Development : Its unique chemical structure makes it suitable for modification into new therapeutic agents. Preliminary studies suggest it may target specific enzymes or receptors involved in disease processes.
Industry
The compound finds applications in the development of new materials:
- Agriculture : It has been identified as a potential herbicide or fungicide, contributing to crop protection strategies by targeting specific plant pathogens.
Antimicrobial Activity Study
A study conducted on pyrazole derivatives showed that this compound exhibited significant antimicrobial activity against common bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings .
Drug Development Case
In a recent pharmacological study, the compound was modified to enhance its bioavailability and efficacy against cancer cell lines. The modified derivatives showed increased potency compared to the parent compound, suggesting that structural modifications could lead to more effective therapeutic agents .
Mechanism of Action
The mechanism of action of methyl 1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the pyrazole ring.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight: The (2-methylphenoxy)methyl group increases molecular weight (246.26) compared to simpler analogs like methyl 1H-pyrazole-3-carboxylate (126.11) .
Phenoxy vs.
Purity and Availability : Commercial analogs such as methyl 1H-pyrazole-3-carboxylate are available at >95% purity, suggesting feasible synthetic routes for the target compound .
Reactivity and Functional Group Interactions
- Ester Group Reactivity : The methoxycarbonyl group at the 3-position is common across all analogs, enabling hydrolysis to carboxylic acids under basic conditions. For example, 1-methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0) is a hydrolysis product of its methyl ester counterpart .
- Substituent-Directed Reactivity: The electron-donating 2-methylphenoxy group may stabilize the pyrazole ring via resonance, whereas electron-withdrawing groups (e.g., formyl in CAS 1365939-51-0) could increase susceptibility to nucleophilic attack .
Crystallographic and Structural Insights
While direct crystallographic data for the target compound are unavailable, tools like Mercury CSD () and SHELX () are critical for analyzing similar structures. For instance, methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate (CAS 1365939-51-0) has a planar conformation due to conjugation between the formyl group and the pyrazole ring, a feature likely absent in the target compound due to the bulky 2-methylphenoxy substituent .
Biological Activity
Methyl 1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 246.26 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research has shown that pyrazole derivatives can possess significant activity against various bacterial and fungal strains. In vitro studies have indicated that this compound may inhibit the growth of:
- Bacterial Strains : E. coli, Staphylococcus aureus, and Bacillus subtilis.
- Fungal Strains : Aspergillus niger and Candida albicans.
The Minimum Inhibitory Concentration (MIC) values for these activities suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. A study demonstrated that pyrazole derivatives can reduce inflammation in animal models, showing comparable efficacy to standard anti-inflammatory drugs like indomethacin. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and pathways associated with inflammation .
Anticancer Potential
Emerging research highlights the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Specific studies have reported IC50 values indicating effective cytotoxicity against various cancer cell lines, suggesting its utility in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Receptor Modulation : It can modulate the activity of receptors involved in pain and inflammation, potentially affecting pathways like NF-kB and MAPK .
Research Findings
A summary of significant findings from recent studies on this compound is presented in the table below:
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Case Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multidrug-resistant bacterial strains, highlighting its potential as an alternative treatment option.
- Case Study on Anti-inflammatory Effects : Research involving carrageenan-induced paw edema in rats demonstrated significant reduction in swelling when treated with this compound, suggesting its role as an effective anti-inflammatory agent.
- Case Study on Anticancer Activity : In vitro studies showed that treatment with this compound led to increased apoptosis rates in breast cancer cell lines, indicating its potential as an anticancer drug candidate.
Q & A
Q. What synthetic methodologies are recommended for preparing methyl 1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate?
The synthesis typically involves multi-step protocols, such as:
- Coupling reactions : Alkylation of pyrazole precursors with 2-methylphenoxymethyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Esterification : Carboxylic acid intermediates may be methylated using methyl iodide or dimethyl sulfate in the presence of a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard for isolating high-purity products .
Q. What safety precautions are critical when handling this compound?
Key safety protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as pyrazole derivatives may release hazardous vapors during reactions .
- Storage : Store in airtight containers at 0–8°C to prevent degradation and avoid incompatible materials (e.g., strong oxidizers) .
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, methylphenoxy groups at δ 2.3–2.5 ppm) .
- HPLC-MS : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z ~275) and purity (>95%) .
- IR Spectroscopy : Detects ester carbonyl stretches (~1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Software tools : SHELXL refines X-ray diffraction data to determine bond angles, torsion angles, and hydrogen bonding networks . Mercury CSD visualizes packing motifs and intermolecular interactions (e.g., π-π stacking of aromatic rings) .
- Validation : Cross-check experimental data (e.g., X-ray vs. DFT-calculated geometries) to address discrepancies in substituent orientation .
Q. What strategies optimize the compound’s bioactivity in medicinal chemistry studies?
- Structure-Activity Relationship (SAR) : Modify the 2-methylphenoxy group to alter lipophilicity (e.g., halogenation for enhanced membrane permeability) .
- Enzymatic assays : Test inhibitory effects on target proteins (e.g., kinases) using fluorescence polarization or SPR binding studies .
- Metabolic stability : Assess hepatic microsome degradation rates to guide prodrug design .
Q. How can contradictory spectroscopic and computational data be reconciled?
Q. What environmental and toxicological profiles are relevant for disposal?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
